molecular formula C10H16ClNO4 B8188848 (1-Methyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester hydrochloride

(1-Methyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester hydrochloride

Cat. No.: B8188848
M. Wt: 249.69 g/mol
InChI Key: BSTYDPOSLCKRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds with piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester hydrochloride involves multiple steps, including cyclization, hydrogenation, and esterification reactions. The starting materials typically include piperidine derivatives, which undergo cyclization to form the piperidinone ring. Subsequent hydrogenation and esterification steps yield the final product. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and acetic acid .

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted piperidines, hydroxylated derivatives, and other functionalized compounds. These products have diverse applications in medicinal chemistry and drug development .

Scientific Research Applications

(1-Methyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Methyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

(1-Methyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester hydrochloride is unique due to its specific structural features and the presence of both oxo and ester functional groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 2-(1-methyl-4-oxopiperidin-3-yl)-2-oxoacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4.ClH/c1-3-15-10(14)9(13)7-6-11(2)5-4-8(7)12;/h7H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTYDPOSLCKRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1CN(CCC1=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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